molecular formula C23H19N5O2 B11108587 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11108587
M. Wt: 397.4 g/mol
InChI Key: HAZPBSZLSYHBFZ-BUVRLJJBSA-N
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Description

N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a hydrazide group, and a methylene bridge connecting a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, which is then reacted with an appropriate aldehyde to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the triazole ring can produce a dihydrotriazole derivative. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific proteins, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as 5-amino-pyrazoles and N,N-dimethylenamino ketones . These compounds share some structural similarities and may exhibit similar reactivity and applications.

Uniqueness

What sets N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H19N5O2/c1-16-12-13-20(29)18(14-16)15-24-26-23(30)21-25-22(17-8-4-2-5-9-17)28(27-21)19-10-6-3-7-11-19/h2-15,29H,1H3,(H,26,30)/b24-15+

InChI Key

HAZPBSZLSYHBFZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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